molecular formula C10H11ClO3 B1598230 4-(3-Chlorophenoxy)butanoic acid CAS No. 5057-51-2

4-(3-Chlorophenoxy)butanoic acid

Cat. No. B1598230
CAS RN: 5057-51-2
M. Wt: 214.64 g/mol
InChI Key: CAQCSGKAOBSSJY-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenoxy)butanoic acid” is a synthetic compound . It has the molecular formula C10H11ClO3 . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenoxy)butanoic acid” can be represented by the SMILES string O=C(CCCOC1=CC(=CC=C1)Cl)O . The InChI representation is 1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

“4-(3-Chlorophenoxy)butanoic acid” is a solid . The molecular weight of the compound is 214.65 g/mol .

Scientific Research Applications

Sorption and Environmental Fate

Phenoxy herbicides, including compounds like 4-(3-Chlorophenoxy)butanoic acid, exhibit significant sorption behavior in soil and sediment, influenced by soil parameters such as pH, organic carbon content, and iron oxides presence. Werner et al. (2012) compiled extensive sorption data, indicating that soil organic matter and iron oxides are critical sorbents for these herbicides, affecting their environmental fate and mobility (Werner, Garratt, & Pigott, 2012).

Toxicological Studies and Environmental Impact

The toxicological profile and environmental impact of 2,4-D, a closely related phenoxy herbicide, have been extensively studied. Research by Islam et al. (2017) discusses the widespread distribution of 2,4-D in the environment due to its use in agriculture and potential toxic effects on non-target organisms, highlighting the need for further investigation into the low-level, continuous exposure impacts of such compounds on the environment (Islam et al., 2017).

Wastewater Treatment and Biodegradation

Goodwin et al. (2018) explore treatment options for wastewater generated by the pesticide industry, including the removal of 4-(3-Chlorophenoxy)butanoic acid and related compounds. The study indicates that biological processes and granular activated carbon are effective in removing these compounds, suggesting that these methods could produce high-quality effluent suitable for discharge or reuse (Goodwin, Carra, Campo, & Soares, 2018).

Microbial Biodegradation

Magnoli et al. (2020) provide an overview of the role of microorganisms in the degradation of herbicides based on 2,4-D, shedding light on the potential for bioremediation strategies to mitigate environmental pollution. The review highlights the significant role of microbial communities in decomposing and neutralizing the toxic effects of such herbicides in agricultural environments (Magnoli et al., 2020).

Future Directions

A paper titled “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” discusses the X-ray crystal structure determination of a glutaric acid-amide derivative . This compound was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, this compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . This suggests potential future directions in the study and application of “4-(3-Chlorophenoxy)butanoic acid” and related compounds.

properties

IUPAC Name

4-(3-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQCSGKAOBSSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198592
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5057-51-2
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion was prepared by suspending 1 eq of NaOH (flakes) in 3-chlorophenol (1 eq). The obtained dispersion was heated to 170° C. up to complete solubilization of the base. 1.4 Eq. of γ-butyrolactone were then dropwise added maintaining the reaction mixture at 170° C. for 5 hours. The reaction mixture was then poured into ice and then acidified with HCl 6N. The reaction product was extracted with CHCl3, dehydrated over Na2SO4 and concentrated under vacuum. The residue was purified by flash chromatography (eluent oil ligroin/ethyl acetate 4:1 v/v) to obtain a yellow solid corresponding to 4-(3-chlorophenoxy)butyric acid. 27.96 mmoles of 4-(3-chlorophenoxy)butyric acid were added to 48 grams of polyphosphoric acid and the resulting mixture was maintained under stirring at 90° C. for 2 hours. At the end the reaction mixture was then poured on ice and extracted with CH2Cl2. The pooled organic phases were washed with a 10% Na2CO2 aqueous solution, dehydrated over Na2SO4, and concentrated under vacuum. The residue was purified by flash chromatography (oil ligroin/ethyl acetate 9/1 v/v). An orange oil corresponding to 8-chloro-1-oxo-2,3,4,5-tetrahydrobenzo-cycloheptan-5-one was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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